

Application Notes and Protocols for Latamoxef Sodium in Anaerobic Bacterial Culture Studies

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Compound of Interest

Compound Name: Latamoxef sodium

Cat. No.: B1677418

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Introduction

Latamoxef sodium, a synthetic oxa- β -lactam antibiotic, demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2] Its efficacy stems from the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins (PBPs).[3][4][5] A notable characteristic of Latamoxef is its stability in the presence of many β -lactamase enzymes, which are a common cause of bacterial resistance to other β -lactam antibiotics. This attribute makes it a valuable tool in anaerobic bacteriology for susceptibility testing and as a selective agent in culture media. These application notes provide detailed protocols and data for the utilization of **Latamoxef sodium** in anaerobic bacterial culture studies.

Data Presentation: In Vitro Activity of Latamoxef Sodium Against Anaerobic Bacteria

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of **Latamoxef sodium** against a range of clinically significant anaerobic bacteria. This data is crucial for determining appropriate concentrations for susceptibility testing and for the formulation of selective media.

Anaerobic Bacteria	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference(s)
Bacteroides fragilis group				
Bacteroides fragilis	10	-	32	[6][7]
Bacteroides vulgatus	-	-	-	[8]
Bacteroides thetaiotaomicron	-	-	-	[8]
Bacteroides ovatus	-	-	-	[8]
Clostridium species				
Clostridium perfringens	-	-	-	[1]
Clostridium difficile	Moderately susceptible	-	-	[9][10]
Other Anaerobes				
Fusobacterium nucleatum	-	-	-	[3]
Peptostreptococcus species	-	-	-	[1]
Prevotella species	-	-	-	

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Dashes indicate where specific data was not available in the cited literature.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Latamoxef Sodium for Anaerobic Bacteria by Agar Dilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of anaerobic bacteria.[\[6\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- **Latamoxef sodium** powder, analytical grade
- Anaerobic culture medium (e.g., Brucella agar supplemented with hemin, vitamin K₁, and laked sheep blood)
- Sterile petri dishes
- Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating system)
- Bacterial strains to be tested
- Control strains (e.g., *Bacteroides fragilis* ATCC 25285, *Bacteroides thetaiotaomicron* ATCC 29741)[\[13\]](#)
- Sterile saline or broth for inoculum preparation
- McFarland turbidity standards
- Inoculator (e.g., Steers replicator)

Procedure:

- Preparation of **Latamoxef Sodium** Stock Solution:
 - Aseptically prepare a stock solution of **Latamoxef sodium** in a suitable sterile solvent (e.g., sterile distilled water) at a high concentration (e.g., 1280 µg/mL).

- Preparation of Agar Plates with **Latamoxef Sodium**:
 - Prepare the anaerobic agar medium according to the manufacturer's instructions and sterilize by autoclaving.
 - Cool the molten agar to 48-50°C in a water bath.
 - Prepare a series of two-fold dilutions of the **Latamoxef sodium** stock solution in sterile water.
 - Add the appropriate volume of each **Latamoxef sodium** dilution to the molten agar to achieve the desired final concentrations (e.g., 0.25 to 128 µg/mL). Also, prepare a control plate with no antibiotic.
 - Mix gently and pour the agar into sterile petri dishes. Allow the plates to solidify at room temperature.
- Inoculum Preparation:
 - From a 24-48 hour pure culture of the anaerobic bacterium, suspend several colonies in sterile saline or broth.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Inoculation of Plates:
 - Using an inoculator, apply a standardized volume of each bacterial suspension to the surface of the agar plates, including the control plate.
- Incubation:
 - Allow the inocula to dry completely.
 - Place the plates in an anaerobic environment (e.g., an anaerobic chamber or jar) immediately after inoculation.
 - Incubate at 35-37°C for 42-48 hours.

- Reading and Interpretation of Results:
 - After incubation, examine the plates for bacterial growth.
 - The MIC is the lowest concentration of **Latamoxef sodium** that completely inhibits visible growth, including a faint haze or a single colony.

Protocol 2: Preparation of Selective Anaerobic Medium Containing Latamoxef Sodium

This protocol describes the preparation of a selective medium for the isolation of specific anaerobic bacteria that are resistant to **Latamoxef sodium**.

Materials:

- Basal anaerobic medium (e.g., Schaedler Agar, Wilkins-Chalgren Agar)
- **Latamoxef sodium**
- Supplements as required for the target organism (e.g., blood, vitamin K₁, hemin)
- Sterile containers
- Autoclave

Procedure:

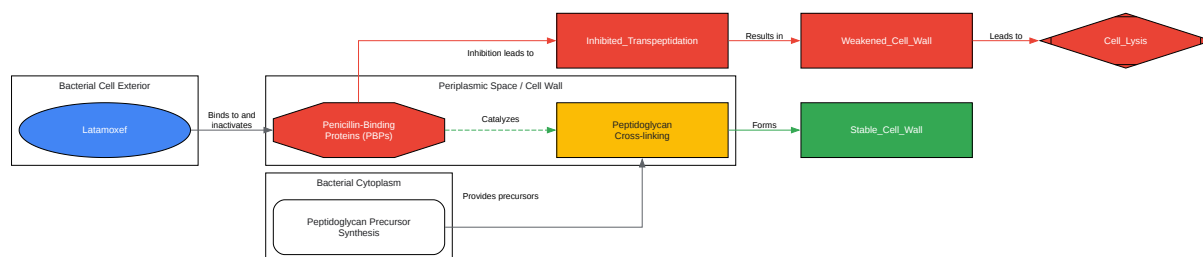
- Prepare Basal Medium:
 - Prepare the basal anaerobic medium according to the manufacturer's instructions.
 - Sterilize by autoclaving.
- Prepare **Latamoxef Sodium** Solution:
 - Prepare a filter-sterilized stock solution of **Latamoxef sodium** at a concentration that, when added to the medium, will result in the desired final selective concentration. The

appropriate concentration will depend on the target organism and should be determined from MIC data.

- Aseptically Add Supplements and **Latamoxef Sodium**:
 - Cool the sterilized basal medium to 48-50°C.
 - Aseptically add any required supplements (e.g., laked blood, vitamin K₁, hemin).
 - Aseptically add the filter-sterilized **Latamoxef sodium** solution to the molten agar to achieve the final desired concentration. Mix gently but thoroughly.
- Pour Plates:
 - Pour the supplemented and selective medium into sterile petri dishes and allow them to solidify.
- Quality Control:
 - Perform quality control by inoculating a plate with a known susceptible organism to ensure the inhibitory action of the antibiotic and with a known resistant organism to ensure its ability to grow.

Visualizations

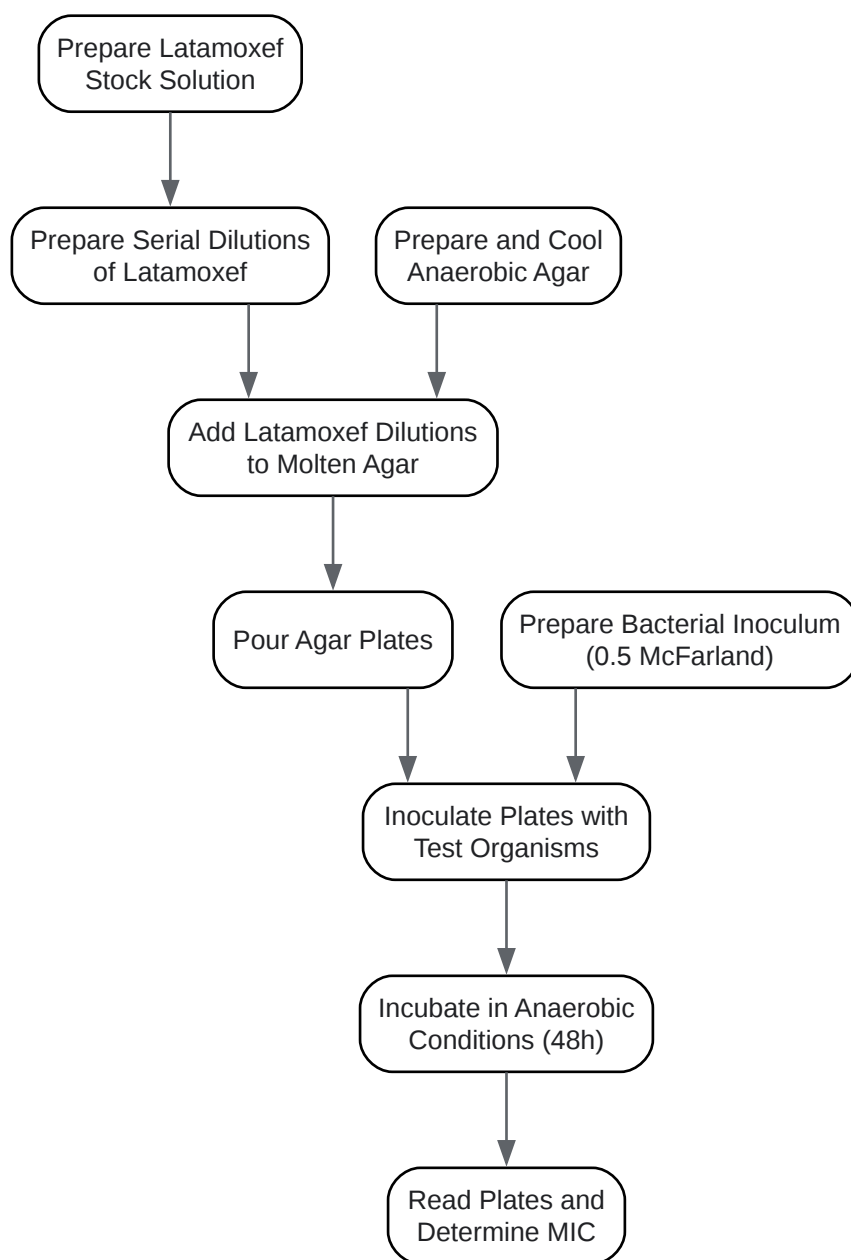
Signaling Pathway of Latamoxef Sodium's Mechanism of Action



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Caption: Mechanism of Latamoxef action on bacterial cell wall synthesis.

Experimental Workflow for MIC Determination by Agar Dilution



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Caption: Workflow for determining the MIC of **Latamoxef sodium**.

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